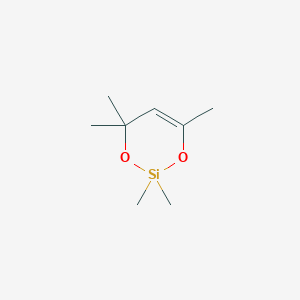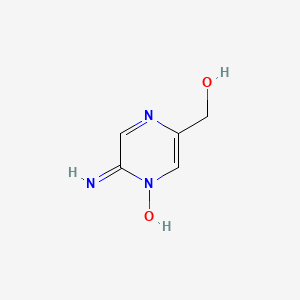
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is a chemical compound with a unique structure that includes a hydroxymethyl group and an iminopyrazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of related compounds, which can be achieved using catalysts such as platinum or nickel under specific temperature and pressure conditions . Another method involves the use of the Cannizzaro reaction, where nucleophilic addition between alkali hydroxyl and carbonyl groups forms the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 5-Hydroxymethylfurfural
- 2,5-Bis(hydroxymethyl)furan
- 5-Hydroxy-2(5H)-furanone
Uniqueness
What sets 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol apart is its unique iminopyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
72788-84-2 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
(4-hydroxy-5-iminopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H7N3O2/c6-5-1-7-4(3-9)2-8(5)10/h1-2,6,9-10H,3H2 |
InChI-Schlüssel |
QQHQZXTYAJKPJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N)N1O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


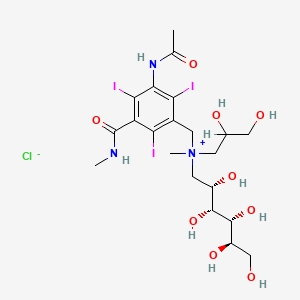
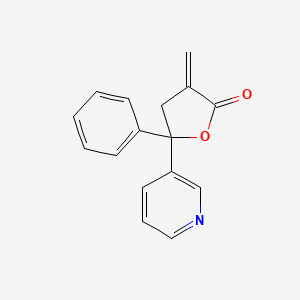
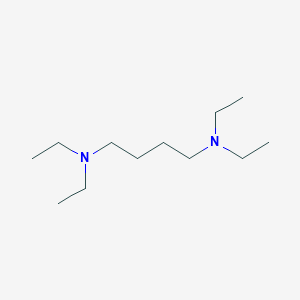
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
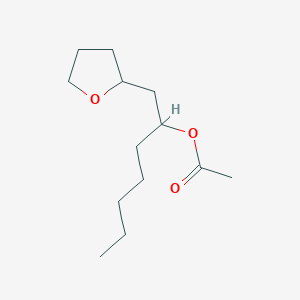
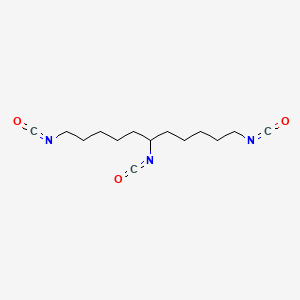
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
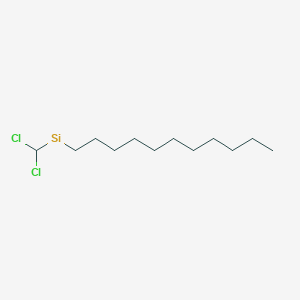
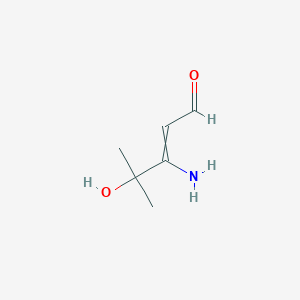
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
